2-(4-tert-Butylphenyl)ethylamine

Description

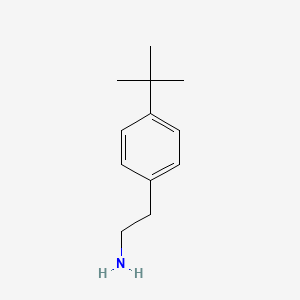

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCZSFRAGKIIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370886 | |

| Record name | 2-(4-tert-Butylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91552-82-8 | |

| Record name | 2-(4-tert-Butylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-tert-Butylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-tert-Butylphenyl)ethylamine, a substituted phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology due to its structural analogy to endogenous trace amines and psychoactive compounds. Its chemical structure, featuring a phenethylamine backbone with a bulky tert-butyl group on the phenyl ring, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and analytical methodologies.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-(4-tert-Butylphenyl)ethylamine are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol [1] |

| CAS Number | 91552-82-8[1] |

| IUPAC Name | 2-(4-tert-butylphenyl)ethanamine[1] |

| Synonyms | 4-tert-Butylphenethylamine, Benzeneethanamine, 4-(1,1-dimethylethyl)- |

| Appearance | Colorless liquid (presumed) |

| Density | Approximately 0.9 g/cm³ |

| Boiling Point | Not definitively established |

| Flash Point | Approximately 115.7 °C |

| SMILES | CC(C)(C)c1ccc(CCN)cc1[1] |

| InChIKey | WKCZSFRAGKIIKN-UHFFFAOYSA-N[1] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a singlet for the nine protons of the tert-butyl group, aromatic protons on the benzene ring, and two methylene groups of the ethylamine side chain, along with a signal for the amine protons.

-

¹³C NMR : Would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons (with symmetry affecting the number of signals), and the two aliphatic carbons of the ethylamine moiety.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C-N stretching (around 1020-1220 cm⁻¹)[2]. Aromatic ring vibrations would also be present in the fingerprint region. PubChem confirms the availability of an FTIR spectrum for this compound[1].

-

Mass Spectrometry (MS) : Mass spectral analysis, likely through Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak corresponding to its molecular weight (177.29 g/mol ). Fragmentation patterns would be consistent with the loss of the ethylamine side chain or cleavage at the benzylic position. PubChem indicates the availability of GC-MS data[1].

Synthesis Protocol

A plausible synthetic route for 2-(4-tert-Butylphenyl)ethylamine involves the Friedel-Crafts alkylation of a suitable phenethylamine precursor. The following is a generalized experimental protocol.

Reaction: Friedel-Crafts Alkylation

Reactants:

-

2-Phenylethylamine

-

tert-Butyl chloride or tert-Butanol

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., H₂SO₄)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

-

The chosen phenethylamine precursor is dissolved in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The Lewis acid catalyst is added portion-wise to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate.

-

tert-Butyl chloride or tert-butanol is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature for a specified duration, with progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified using a suitable method, such as column chromatography or distillation, to yield pure 2-(4-tert-Butylphenyl)ethylamine.

Potential Biological Activity and Signaling Pathways

While specific biological data for 2-(4-tert-Butylphenyl)ethylamine is limited, its structural similarity to phenethylamine (PEA) suggests it may act as a neuromodulator. PEA is known to interact with the trace amine-associated receptor 1 (TAAR1) and modulate monoaminergic systems[3]. A potential signaling pathway for 2-(4-tert-Butylphenyl)ethylamine, extrapolated from the known actions of PEA, is the BDNF/TrkB/CREB pathway, which is implicated in neuronal plasticity and antidepressant effects[4][5].

Analytical Methodology: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification and purity analysis of 2-(4-tert-Butylphenyl)ethylamine. Below is a detailed experimental protocol.

Objective: To develop an HPLC method for the analysis of 2-(4-tert-Butylphenyl)ethylamine.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

2-(4-tert-Butylphenyl)ethylamine standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm[6]

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C[6]

Experimental Workflow:

Safety and Handling

Appropriate safety precautions must be observed when handling 2-(4-tert-Butylphenyl)ethylamine.

-

Hazard Identification : This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation[1].

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

- 1. 2-(4-Tert-butylphenyl)ethan-1-amine | C12H19N | CID 2735689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docbrown.info [docbrown.info]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-tert-Butylphenyl)ethylamine (CAS: 91552-82-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-tert-Butylphenyl)ethylamine, also known as 4-(tert-butyl)phenethylamine, is a primary amine belonging to the phenethylamine class of compounds. Its structure is characterized by a phenethylamine core with a tert-butyl group substituted at the para position of the phenyl ring. As a substituted phenethylamine, it is of interest to researchers in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by this class of molecules. Phenethylamines are known to interact with various components of the central nervous system, particularly the monoaminergic systems. This technical guide provides a comprehensive overview of the available technical data on 2-(4-tert-Butylphenyl)ethylamine, including its chemical and physical properties, a plausible synthesis protocol, safety information, and a discussion of its potential biological activities based on the pharmacology of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(4-tert-Butylphenyl)ethylamine is presented in the tables below. These data are essential for its handling, characterization, and use in experimental settings.

Table 1: General and Chemical Properties [1]

| Property | Value |

| CAS Number | 91552-82-8 |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| IUPAC Name | 2-(4-tert-butylphenyl)ethan-1-amine |

| Synonyms | 4-(tert-butyl)phenethylamine, 2-(4-tert-butylphenyl)ethanamine, Benzeneethanamine, 4-(1,1-dimethylethyl)- |

| InChI Key | WKCZSFRAGKIIKN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)c1ccc(CC)cc1 |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 259.3 ± 9.0 °C at 760 mmHg | N/A |

| Flash Point | 115.7 ± 6.3 °C | N/A |

| Density | 0.9 ± 0.1 g/cm³ | N/A |

| Refractive Index | 1.511 | N/A |

| XLogP3 | 3.15 | N/A |

Synthesis

A common and effective method for the synthesis of 2-(4-tert-Butylphenyl)ethylamine is through the reduction of 4-tert-butylphenylacetonitrile. This two-step process typically involves the synthesis of the nitrile intermediate followed by its reduction to the primary amine.

Synthesis of 4-tert-Butylphenylacetonitrile

The precursor, 4-tert-butylphenylacetonitrile, can be synthesized from 4-tert-butylbenzyl bromide via nucleophilic substitution with a cyanide salt.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-tert-butylbenzyl bromide in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an equimolar amount of sodium cyanide or potassium cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-tert-butylphenylacetonitrile.

-

Purify the product by vacuum distillation or column chromatography.

Reduction of 4-tert-Butylphenylacetonitrile to 2-(4-tert-Butylphenyl)ethylamine

The nitrile group of 4-tert-butylphenylacetonitrile can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (using LiAlH₄): [2][3][4]

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), equip a round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Carefully suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and cool the suspension in an ice bath.

-

Dissolve 4-tert-butylphenylacetonitrile in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the ethereal solvent.

-

Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude 2-(4-tert-Butylphenyl)ethylamine.

-

Purify the final product by vacuum distillation.

Figure 1: Synthetic pathway for 2-(4-tert-Butylphenyl)ethylamine.

Spectral Data

While detailed spectra are not publicly available, information from databases such as PubChem indicates the existence of mass spectrometry and infrared spectroscopy data for 2-(4-tert-Butylphenyl)ethylamine.[1] Researchers can typically obtain this data from commercial suppliers upon request or through spectral databases.

-

Mass Spectrometry (MS): Expected fragmentation patterns for phenethylamines generally involve cleavage at the benzylic Cα-Cβ bond, leading to a prominent tropylium ion or related structures. The molecular ion peak (M+) at m/z = 177 should be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for a primary amine (N-H stretching vibrations around 3300-3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and aromatic C=C bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show a singlet for the nine protons of the tert-butyl group, multiplets for the aromatic protons, and two triplets for the ethylamine chain protons.

-

¹³C NMR: The spectrum would display distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, and the two carbons of the ethylamine side chain.

-

Potential Biological Activity and Signaling Pathways

Specific biological activity data for 2-(4-tert-Butylphenyl)ethylamine is not extensively reported in the public domain. However, based on its structural similarity to other substituted phenethylamines, its pharmacological profile is likely to involve modulation of monoaminergic systems.

Interaction with Trace Amine-Associated Receptors (TAARs)

Phenethylamine and its derivatives are endogenous ligands for Trace Amine-Associated Receptors (TAARs), particularly TAAR1.[5] These G-protein coupled receptors are expressed in brain regions associated with monoamine regulation and are involved in modulating the activity of dopamine, norepinephrine, and serotonin systems. It is plausible that 2-(4-tert-Butylphenyl)ethylamine acts as a ligand for TAAR1, potentially influencing these neurotransmitter systems.

Interaction with Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and other amines, including phenethylamines. Substituted phenethylamines can act as substrates or inhibitors of these enzymes. The presence of the tert-butyl group on the phenyl ring may influence its affinity and interaction with the active site of MAO enzymes.

Figure 2: Potential signaling interactions of 2-(4-tert-Butylphenyl)ethylamine.

Safety and Handling

2-(4-tert-Butylphenyl)ethylamine is classified as a hazardous substance and requires careful handling in a laboratory setting. The following tables summarize the GHS hazard classifications and necessary precautionary measures.

Table 3: GHS Hazard Statements [1]

| Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Table 4: GHS Precautionary Statements [1]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Figure 3: Laboratory safety workflow for handling 2-(4-tert-Butylphenyl)ethylamine.

Conclusion

2-(4-tert-Butylphenyl)ethylamine is a substituted phenethylamine with potential for further investigation in the fields of medicinal chemistry and neuropharmacology. While specific biological data for this compound is limited, its structural features suggest likely interactions with monoaminergic pathways, including TAARs and MAOs. This technical guide provides a foundational understanding of its chemical and physical properties, a viable synthetic route, and essential safety protocols. Further research is warranted to elucidate its specific pharmacological profile and to explore its potential as a research tool or therapeutic lead. Researchers are encouraged to consult the referenced safety data sheets and relevant literature before initiating any experimental work with this compound.

References

physical and chemical properties of 2-(4-tert-Butylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-tert-Butylphenyl)ethylamine, a substituted phenethylamine derivative, presents a unique molecular scaffold of interest in medicinal chemistry and pharmacological research. Its structure, featuring a phenethylamine core with a bulky tert-butyl group on the phenyl ring, suggests potential interactions with various biological targets. This technical guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 2-(4-tert-Butylphenyl)ethylamine, alongside available safety and handling information. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in publicly accessible literature, this guide consolidates the existing knowledge to serve as a foundational resource for researchers.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-(4-tert-Butylphenyl)ethylamine are summarized in the table below, providing a quick reference for experimental design and interpretation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | [1] |

| CAS Number | 91552-82-8 | [1] |

| Appearance | Not explicitly stated, likely a liquid | - |

| Boiling Point | 80-82 °C at 1 mmHg | [1] |

| Density | 0.92 g/cm³ | [1] |

| Flash Point | 115.7 °C | [1] |

| Melting Point | Not available | - |

| Solubility | Not explicitly stated, likely soluble in organic solvents | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(4-tert-Butylphenyl)ethylamine. Below is a summary of available spectroscopic information.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-(4-tert-Butylphenyl)ethylamine would be expected to exhibit characteristic peaks for a primary amine and a para-substituted aromatic ring. While a publicly available, detailed peak analysis is not available, general expectations based on its structure are as follows:

-

N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. This may appear as a doublet.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

N-H bend (scissoring): A medium to strong absorption in the range of 1590-1650 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range.

-

Out-of-plane C-H bend (aromatic): A strong absorption in the 800-850 cm⁻¹ region, indicative of 1,4-disubstitution.

A reference to an FTIR spectrum is available in the PubChem database, which can be consulted for the actual spectral data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR signals:

-

tert-Butyl protons: A singlet around 1.3 ppm, integrating to 9H.

-

Ethylamine protons (-CH₂-CH₂-NH₂): Two triplets, one for each methylene group, likely in the 2.5-3.0 ppm range.

-

Amine protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Aromatic protons: Two doublets in the aromatic region (around 7.0-7.4 ppm), each integrating to 2H, characteristic of a para-substituted benzene ring.

Expected ¹³C NMR signals:

-

tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.

-

Ethylamine carbons: Two signals for the methylene carbons.

-

Aromatic carbons: Four signals, two for the substituted carbons and two for the unsubstituted carbons.

Mass Spectrometry

The mass spectrum of 2-(4-tert-Butylphenyl)ethylamine would be expected to show a molecular ion peak (M⁺) at m/z = 177. A prominent fragment would likely be observed from the benzylic cleavage, resulting in a tropylium-like ion.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 2-(4-tert-Butylphenyl)ethylamine is not explicitly described in the readily available scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry reactions for the synthesis of phenethylamines. A plausible synthetic route is the reduction of 4-tert-butylphenylacetonitrile.

General Hypothetical Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 4-tert-butylphenylacetonitrile would be dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel catalyst), would be carefully added to the solution. The reaction mixture would then be stirred at an appropriate temperature (e.g., room temperature or reflux) for a sufficient time to ensure complete reduction of the nitrile group.

-

Workup: The reaction would be quenched by the slow, sequential addition of water and a sodium hydroxide solution. The resulting mixture would be filtered, and the organic layer separated.

-

Purification: The crude product would be purified by techniques such as distillation under reduced pressure or column chromatography to yield pure 2-(4-tert-Butylphenyl)ethylamine.

Note: This is a generalized protocol and would require optimization of specific conditions, such as reaction time, temperature, and stoichiometry.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, pharmacological profile, or signaling pathways of 2-(4-tert-Butylphenyl)ethylamine. The broader class of substituted phenethylamines is known to encompass a wide range of biologically active compounds, including stimulants, hallucinogens, and anorectics, primarily acting on monoamine neurotransmitter systems.[2] However, the presence and position of the tert-butyl group on the phenyl ring would significantly influence its pharmacological properties compared to other phenethylamines.

Due to the lack of specific data, any discussion of potential biological activity would be purely speculative. Researchers investigating this compound would need to conduct initial in vitro and in vivo screening assays to determine its pharmacological profile. A logical starting point would be to investigate its binding affinity and functional activity at various monoamine transporters (DAT, SERT, NET) and receptors (e.g., dopamine, serotonin, and adrenergic receptors).

Safety and Handling

2-(4-tert-Butylphenyl)ethylamine is classified as a hazardous substance.[1] Appropriate safety precautions must be taken when handling this compound.

Hazard Identification:

-

Flammability: Combustible liquid.[1]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Corrosivity: Causes severe skin burns and eye damage.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, immediate medical attention is required. Consult the Safety Data Sheet (SDS) for detailed first-aid measures and emergency procedures.

Conclusion

2-(4-tert-Butylphenyl)ethylamine is a chemical compound with well-defined physical and some chemical properties. While its spectroscopic characteristics can be inferred from its structure and available data, a significant gap exists in the scientific literature concerning its detailed synthesis protocols and, most notably, its biological activity and mechanism of action. This guide serves as a starting point for researchers, highlighting the known attributes of this molecule and underscoring the need for further investigation to elucidate its pharmacological potential. Any research into the biological effects of this compound should be approached with a comprehensive screening strategy, given the lack of existing data.

References

Spectral Analysis of 2-(4-tert-Butylphenyl)ethylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-(4-tert-Butylphenyl)ethylamine, a primary amine of interest to researchers, scientists, and professionals in the field of drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Summary of Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(4-tert-Butylphenyl)ethylamine. It is important to note that this data is based on established principles of spectroscopy and typical values for the constituent functional groups, as direct experimental data was not available in publicly accessible databases at the time of this publication.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to ethylamine) |

| ~7.15 | Doublet | 2H | Ar-H (meta to ethylamine) |

| ~2.95 | Triplet | 2H | Ar-CH₂-CH₂ -NH₂ |

| ~2.75 | Triplet | 2H | Ar-CH₂ -CH₂-NH₂ |

| ~1.50 (broad) | Singlet | 2H | -NH₂ |

| 1.31 | Singlet | 9H | -C(CH₃ )₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C -tert-butyl |

| ~136.0 | Ar-C -CH₂ |

| ~128.0 | Ar-C H (ortho to ethylamine) |

| ~125.5 | Ar-C H (meta to ethylamine) |

| ~45.0 | Ar-CH₂-C H₂-NH₂ |

| ~38.0 | Ar-C H₂-CH₂-NH₂ |

| ~34.5 | -C (CH₃)₃ |

| ~31.5 | -C(C H₃)₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3300 | Medium, two bands | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1515 | Medium | C=C stretch (aromatic) |

| 1650-1550 | Medium, broad | N-H bend (scissoring) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | High | [M - CH₃]⁺ |

| 148 | High | [M - C₂H₅]⁺ or [M - NH₃ - CH₃]⁺ |

| 132 | Moderate | [M - C(CH₃)₃]⁺ |

| 117 | Moderate | [C₉H₁₃]⁺ |

| 30 | Very High (Base Peak) | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for primary amines like 2-(4-tert-Butylphenyl)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of 2-(4-tert-Butylphenyl)ethylamine for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

-

-

Instrument Setup :

-

Record a background spectrum of the clean, empty salt plates or ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

-

Data Acquisition :

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of 2-(4-tert-Butylphenyl)ethylamine in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the range of 10-100 µg/mL.

-

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Injector Temperature: ~250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range of m/z 40 to 400.

-

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer to be fragmented and detected.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 2-(4-tert-Butylphenyl)ethylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-tert-Butylphenyl)ethylamine, a substituted phenethylamine derivative of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility based on structurally related compounds and furnishes a comprehensive, generalized experimental protocol for its quantitative determination.

Predicted Solubility Profile

Based on the chemical structure of 2-(4-tert-Butylphenyl)ethylamine, which features a nonpolar tert-butyl group and a phenyl ring, coupled with a basic ethylamine side chain, high solubility in a range of organic solvents is anticipated. The large hydrophobic surface area suggests favorable interactions with nonpolar and moderately polar organic solvents. Conversely, its solubility in water is expected to be low.

Table 1 provides a summary of the known solubility of structurally similar compounds, which serves as a predictive guide for the solubility behavior of 2-(4-tert-Butylphenyl)ethylamine.

Table 1: Qualitative Solubility of 2-(4-tert-Butylphenyl)ethylamine and Related Compounds in Organic Solvents

| Compound | Solvent(s) | Solubility | Citation |

| Phenethylamine | Ethanol, Ether, Chloroform | Highly Soluble | [1][2] |

| Carbon Tetrachloride | Soluble | [2] | |

| 4-Alkyl-dialkoxy-alpha-methyl-phenethylamines | Acetone, Benzene, Methanol, Ethanol, Isopropanol | Soluble | [3] |

| General Amines (with >4 carbons) | Diethyl Ether, Dichloromethane | Soluble | [4] |

| 4-tert-Butylphenol | Ethanol, Acetone, Ether | Generally Soluble | [5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust gravimetric method for the quantitative determination of the solubility of 2-(4-tert-Butylphenyl)ethylamine in a specific organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of 2-(4-tert-Butylphenyl)ethylamine in a selected organic solvent at a constant temperature.

Materials:

-

2-(4-tert-Butylphenyl)ethylamine (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Glass vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Micropipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(4-tert-Butylphenyl)ethylamine to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a micropipette.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2-(4-tert-Butylphenyl)ethylamine by subtracting the initial weight of the empty container from the final weight.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L), by dividing the mass of the solute by the volume of the solvent sample taken.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for 2-(4-tert-Butylphenyl)ethylamine and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

This guide provides a foundational understanding of the solubility of 2-(4-tert-Butylphenyl)ethylamine and a practical framework for its experimental determination. Accurate solubility data is paramount for applications in drug formulation, process chemistry, and various research endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3547999A - 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts - Google Patents [patents.google.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

Commercial Sourcing and Synthetic Insights for 2-(4-tert-Butylphenyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways for 2-(4-tert-Butylphenyl)ethylamine, a key building block in pharmaceutical and chemical research. The information is tailored for professionals in drug development and related scientific fields, offering detailed data for procurement and experimental design.

Commercial Supplier Overview

2-(4-tert-Butylphenyl)ethylamine (CAS No. 91552-82-8) is readily available from a range of commercial chemical suppliers. For ease of comparison, the following table summarizes key quantitative data from several prominent vendors. Please note that pricing and availability are subject to change and may require account registration on the respective supplier websites.

| Supplier | Product Number | Purity | Available Quantities |

| Oakwood Chemical | 008887 | 97% | 250mg, 1g, 5g, 25g[1] |

| Fisher Scientific (distributing for eMolecules/Oakwood) | 50-214-9848 | Not specified | 1g[2] |

| Finetech Industry Limited | FT-0642205 | 98% | 1g, 5g, Bulk Quantity[3] |

| Santa Cruz Biotechnology, Inc. | sc-263303 | Not specified | Inquire |

| Conier Chem & Pharma Limited | Not specified | 97% | Inquire[4] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H19N | [3][4][5] |

| Molecular Weight | 177.29 g/mol | [3][5] |

| Boiling Point | 80-82 °C at 1 mmHg | [1] |

| CAS Number | 91552-82-8 | [3][4][5] |

Synthesis of 2-(4-tert-Butylphenyl)ethylamine: An Experimental Protocol

The synthesis of 2-(4-tert-Butylphenyl)ethylamine can be achieved through the catalytic hydrogenation of 4-tert-butylphenylacetonitrile. The following protocol is adapted from a general procedure for the synthesis of β-phenylethylamines.[6]

Reaction Scheme:

(4-tert-Butylphenyl)acetonitrile + 2H₂ --(Raney Nickel, NH₃, Methanol)--> 2-(4-tert-Butylphenyl)ethylamine

Materials and Equipment:

-

4-tert-butylphenylacetonitrile

-

Anhydrous methanol

-

Ammonia gas

-

Raney nickel catalyst (settled)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Methanolic Ammonia: In a fume hood, saturate anhydrous methanol with ammonia gas at 0 °C. This solution should be approximately 10 N.

-

Reaction Setup: In a high-pressure hydrogenation vessel, combine 4-tert-butylphenylacetonitrile and the prepared 10 N methanolic ammonia. The molar ratio of ammonia to the nitrile should be at least 5:1 to minimize the formation of secondary amine byproducts.

-

Catalyst Addition: Carefully add a slurry of Raney nickel catalyst to the reaction mixture.

-

Hydrogenation: Seal the hydrogenation vessel and introduce hydrogen gas to a pressure of 500-1000 psi. Heat the vessel to 100-125 °C while agitating the mixture. Continue the reaction until hydrogen uptake ceases (approximately 2 hours).

-

Work-up: Cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric upon drying; keep it wet with a solvent.

-

Solvent Removal: Remove the methanol and ammonia from the filtrate by distillation.

-

Purification: The resulting crude 2-(4-tert-Butylphenyl)ethylamine can be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-(4-tert-Butylphenyl)ethylamine.

Caption: Synthetic workflow for 2-(4-tert-Butylphenyl)ethylamine.

Safety Information

2-(4-tert-Butylphenyl)ethylamine is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.[7] General hazards may include skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. 2-(4-tert-Butylphenyl)ethylamine [oakwoodchemical.com]

- 2. eMolecules 2-(4-tert-Butylphenyl)ethylamine | 91552-82-8 | MFCD00082596 | Fisher Scientific [fishersci.com]

- 3. 2-(4-TERT-BUTYLPHENYL)ETHYLAMINE | CAS: 91552-82-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Potential Research Applications of 2-(4-tert-Butylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of 2-(4-tert-Butylphenyl)ethylamine, a substituted phenethylamine derivative. While this specific compound is not extensively studied for its own biological activity, its structural motif is of significant interest in medicinal chemistry. This document will focus on its role as a key chemical intermediate in the synthesis of novel bioactive compounds, particularly N-substituted derivatives with potential applications in neuroscience and pharmacology.

Core Chemical Properties

2-(4-tert-Butylphenyl)ethylamine is a primary amine with a molecular formula of C12H19N and a molecular weight of 177.29 g/mol . Its structure features a phenethylamine backbone with a tert-butyl group at the para position of the phenyl ring. This bulky, lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives.

Table 1: Physicochemical Properties of 2-(4-tert-Butylphenyl)ethylamine

| Property | Value |

| Molecular Formula | C12H19N |

| Molecular Weight | 177.29 g/mol |

| CAS Number | 91552-82-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~259 °C |

| LogP | ~3.5 |

Synthetic Utility as a Research Intermediate

The primary research application of 2-(4-tert-Butylphenyl)ethylamine is as a versatile starting material for the synthesis of more complex molecules. The primary amine group is readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). A particularly relevant application is in the synthesis of N-benzylphenethylamine derivatives, which are known to interact with various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.

This protocol describes a representative synthesis of an N-substituted derivative of 2-(4-tert-Butylphenyl)ethylamine, a class of compounds with potential activity at serotonin receptors.

Materials:

-

2-(4-tert-Butylphenyl)ethylamine

-

2-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Separatory funnel

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-(4-tert-Butylphenyl)ethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add 2-methoxybenzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(2-Methoxybenzyl)-2-(4-tert-butylphenyl)ethylamine.

Potential Pharmacological Applications of Derivatives

Derivatives of 2-(4-tert-Butylphenyl)ethylamine, such as the N-benzyl derivatives, are of interest for their potential to modulate the activity of various neurotransmitter receptors. The phenethylamine core is a well-established pharmacophore for monoamine receptors. The N-substituent and the 4-tert-butyl group can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

The following table presents hypothetical binding affinity (Ki) data for a series of N-substituted derivatives of 2-(4-tert-Butylphenyl)ethylamine at key serotonin (5-HT) receptor subtypes. This data is illustrative and based on known SAR trends for related phenethylamine ligands.

Table 2: Hypothetical Binding Affinities (Ki, nM) of N-Substituted 2-(4-tert-Butylphenyl)ethylamine Derivatives at Human Serotonin Receptors

| Compound ID | N-Substituent | 5-HT1A | 5-HT2A | 5-HT2C |

| BTPEA-H | -H | >1000 | >1000 | >1000 |

| BTPEA-Me | -Methyl | 850 | 720 | 910 |

| BTPEA-Bn | -Benzyl | 250 | 150 | 320 |

| BTPEA-2-MeOBn | -2-Methoxybenzyl | 120 | 45 | 180 |

| BTPEA-2-FBn | -2-Fluorobenzyl | 180 | 80 | 250 |

This data is for illustrative purposes only and does not represent experimentally determined values.

Visualizing Potential Mechanisms of Action

The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of novel derivatives of 2-(4-tert-Butylphenyl)ethylamine.

Caption: Workflow for Synthesis and Screening of Bioactive Derivatives.

N-benzylphenethylamine derivatives often act as agonists or antagonists at serotonin receptors, particularly the 5-HT2A receptor, which is a Gq-coupled GPCR. Activation of this receptor leads to the stimulation of phospholipase C (PLC), initiating a downstream signaling cascade.

Caption: Potential 5-HT2A Receptor Signaling Pathway.

Conclusion and Future Directions

2-(4-tert-Butylphenyl)ethylamine serves as a valuable, yet underexplored, starting material for the synthesis of novel, potentially bioactive compounds. Its derivatives, particularly N-substituted analogs, warrant further investigation as modulators of key neurotransmitter systems. Future research should focus on the systematic synthesis and pharmacological evaluation of a library of these derivatives to elucidate their structure-activity relationships and to identify lead compounds for further development in areas such as neuroscience and psychiatry. The protocols and conceptual frameworks presented in this guide provide a foundation for researchers to embark on such investigations.

literature review of 2-(4-tert-Butylphenyl)ethylamine studies

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a summary of publicly available information. The compound 2-(4-tert-Butylphenyl)ethylamine is listed for research purposes by chemical suppliers and its toxicological properties are not fully characterized. Appropriate safety precautions should be taken when handling this chemical.

Introduction

2-(4-tert-Butylphenyl)ethylamine, also known as 4-tert-butylphenethylamine, is a substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic drugs. The introduction of a bulky tert-butyl group at the para position of the phenyl ring is expected to significantly influence its pharmacological and metabolic profile compared to unsubstituted phenethylamine. This review aims to consolidate the available scientific literature on 2-(4-tert-Butylphenyl)ethylamine, focusing on its chemical properties, synthesis, and any reported biological studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(4-tert-Butylphenyl)ethylamine is presented in Table 1. This information is primarily sourced from chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 91552-82-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₉N | --INVALID-LINK-- |

| Molecular Weight | 177.29 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(4-tert-butylphenyl)ethan-1-amine | --INVALID-LINK-- |

| Synonyms | 4-tert-Butylphenethylamine, Benzeneethanamine, 4-(1,1-dimethylethyl)- | --INVALID-LINK-- |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Synthesis

A logical workflow for a potential synthesis is outlined below.

Caption: Plausible synthetic route to 2-(4-tert-Butylphenyl)ethylamine.

Experimental Protocol (Hypothetical):

A solution of 4-tert-butylphenylacetonitrile in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) would be slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature. After the addition is complete, the reaction mixture would be stirred for a specified period, followed by a careful workup procedure to quench the excess reducing agent and isolate the amine product. Purification would likely be achieved through distillation or column chromatography.

Pharmacological Studies

A thorough search of scientific databases reveals a significant lack of published pharmacological data specifically for 2-(4-tert-Butylphenyl)ethylamine. While the broader class of substituted phenethylamines has been extensively studied for their interactions with monoamine transporters (dopamine, norepinephrine, and serotonin) and various receptor systems, no specific receptor binding affinities or functional assay data for this particular compound have been reported.

Based on its structural similarity to other phenethylamines, it is plausible that 2-(4-tert-Butylphenyl)ethylamine could exhibit activity at one or more of the following targets:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).

-

Serotonin Receptors: Particularly 5-HT₂ subfamily.

-

Adrenergic Receptors: α and β subtypes.

-

Trace Amine-Associated Receptors (TAARs): Especially TAAR1.

The presence of the bulky tert-butyl group at the 4-position of the phenyl ring would likely have a pronounced effect on its affinity and selectivity for these targets compared to other phenethylamines. This substitution could influence receptor binding, metabolic stability, and blood-brain barrier permeability.

Toxicological Information

There is a notable absence of formal toxicological studies on 2-(4-tert-Butylphenyl)ethylamine in the public domain. Safety data sheets from chemical suppliers indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. However, these are general warnings for a chemical of this class and are not based on specific toxicological testing. Without in vivo or in vitro toxicology data, a comprehensive risk assessment cannot be performed.

Conclusion and Future Directions

The current body of scientific literature on 2-(4-tert-Butylphenyl)ethylamine is sparse. While its basic chemical identity is established, there is a complete lack of in-depth research into its synthesis, pharmacology, and toxicology. The potential for this compound to interact with various neuroreceptors, based on its phenethylamine core, makes it a candidate for further investigation.

Future research should focus on:

-

Development and validation of a robust synthetic protocol.

-

In vitro pharmacological profiling: This should include binding and functional assays at a wide range of CNS targets, including monoamine transporters and receptors.

-

In vivo studies: To determine its pharmacokinetic profile, behavioral effects, and potential therapeutic or toxicological properties.

-

Metabolism studies: To identify the major metabolic pathways and potential for drug-drug interactions.

Such studies are essential to characterize the properties of 2-(4-tert-Butylphenyl)ethylamine and to determine if it has any potential as a pharmacological tool or therapeutic agent. Until such data is available, this compound should be handled with caution and used only for legitimate research purposes.

The Biological Activity of 2-(4-tert-Butylphenyl)ethylamine and its Analogs: A Technical Review

Introduction

Phenethylamines are a well-established class of compounds with a wide range of biological activities, primarily centered on the modulation of monoamine neurotransmitter systems.[1] Modifications to the phenethylamine scaffold, including substitutions on the phenyl ring, can significantly alter their pharmacological profile, including their affinity and selectivity for targets such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as monoamine oxidase (MAO) enzymes.[2][3] This technical guide summarizes the available quantitative data on the biological activity of analogs of 2-(4-tert-Butylphenyl)ethylamine, provides detailed experimental protocols for relevant assays, and visualizes key experimental workflows and potential signaling pathways.

Quantitative Biological Activity of Analogs

The most relevant quantitative data found pertains to bupropion analogs, which share the tert-butylphenyl moiety. Bupropion is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI).[4] The following table summarizes the in vitro biological activity of these analogs on monoamine transporters.

| Compound/Analog | Target | Assay Type | Value | Units | Reference |

| 2-(N-tert-Butylamino)-3'-chloropropiophenone | DAT | [3H]Dopamine Uptake Inhibition | IC50 = 1.3 | µM | [4] |

| NET | [3H]Norepinephrine Uptake Inhibition | IC50 = 1.4 | µM | [4] | |

| 2-(N-tert-Butylamino)-4'-chloropropiophenone | DAT | [3H]Dopamine Uptake Inhibition | IC50 = 2.1 | µM | [4] |

| NET | [3H]Norepinephrine Uptake Inhibition | IC50 = 1.8 | µM | [4] | |

| 2-(N-tert-Butylamino)-3',5'-dichloropropiophenone | DAT | [3H]Dopamine Uptake Inhibition | IC50 = 0.5 | µM | [4] |

| NET | [3H]Norepinephrine Uptake Inhibition | IC50 = 0.3 | µM | [4] |

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of phenethylamine analogs at monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK 293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) using a suitable transfection reagent (e.g., Lipofectamine).

2. Radioligand Uptake Assay:

-

Transfected cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

Cells are then pre-incubated for 10-15 minutes at room temperature with various concentrations of the test compound (e.g., 2-(4-tert-Butylphenyl)ethylamine analogs) or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) in KRH buffer.

-

To initiate the uptake reaction, a fixed concentration of the respective radiolabeled neurotransmitter is added: [3H]dopamine (for DAT), [3H]norepinephrine (for NET), or [3H]serotonin (for SERT).

-

The incubation is carried out for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

The uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer to remove the extracellular radioligand.

-

The cells are then lysed with a scintillation cocktail, and the intracellular radioactivity is quantified using a scintillation counter.

3. Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition for each concentration of the test compound is calculated.

-

IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay

Caption: Workflow for Monoamine Transporter Uptake Assay.

Hypothetical Signaling Pathway for a Dopamine Transporter Inhibitor

Caption: Inhibition of DAT by an analog increases synaptic dopamine.

Conclusion

While specific quantitative data for 2-(4-tert-Butylphenyl)ethylamine remains elusive in the reviewed scientific literature, the analysis of its structural analogs provides valuable insights into the potential biological activities of this compound class. The data on bupropion analogs suggest that phenethylamines with a 4-tert-butylphenyl moiety can exhibit potent inhibitory activity at the dopamine and norepinephrine transporters. The lack of data for the parent compound, 2-(4-tert-Butylphenyl)ethylamine, highlights a gap in the current understanding and presents an opportunity for future research. Further synthesis and pharmacological evaluation of this specific compound and a broader range of its analogs are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(4-tert-Butylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically detailing the biological activity and mechanistic pathways of 2-(4-tert-Butylphenyl)ethylamine is limited. The following application notes and protocols are presented as a hypothetical framework based on the known activities of structurally related phenethylamine compounds. These are intended to serve as a guide for potential research applications and should be adapted and validated empirically.

Introduction

2-(4-tert-Butylphenyl)ethylamine is a substituted phenethylamine derivative. The phenethylamine scaffold is a core component of many neuroactive compounds, including neurotransmitters, stimulants, and psychedelic drugs. The introduction of a bulky tert-butyl group on the phenyl ring is expected to modulate the compound's lipophilicity and steric interactions with biological targets, potentially influencing its pharmacological profile, including receptor binding affinity, selectivity, and metabolic stability.

These notes provide hypothetical experimental protocols to investigate the potential biological activities of 2-(4-tert-Butylphenyl)ethylamine, focusing on its potential as a modulator of monoamine signaling pathways.

Potential Applications

-

Screening for Psychoactive Properties: Investigating the compound's potential interaction with dopamine, serotonin, and norepinephrine transporters and receptors.

-

Lead Compound in Drug Discovery: Exploring its utility as a scaffold for the development of novel therapeutics targeting central nervous system (CNS) disorders.

-

Tool Compound in Neuropharmacology Research: Using it as a probe to study the structure-activity relationships of phenethylamine-type compounds.

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 2-(4-tert-Butylphenyl)ethylamine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Materials:

-

2-(4-tert-Butylphenyl)ethylamine

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

-

Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of 2-(4-tert-Butylphenyl)ethylamine in assay buffer.

-

In a 96-well plate, add 50 µL of the appropriate cell membrane preparation to each well.

-

Add 25 µL of the 2-(4-tert-Butylphenyl)ethylamine dilution or vehicle (for total binding) or a high concentration of the respective non-specific binding inhibitor.

-

Add 25 µL of the respective radioligand at a concentration close to its Kd value.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plates, followed by three washes with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for 2-(4-tert-Butylphenyl)ethylamine for each transporter.

Data Presentation:

| Transporter | Radioligand | Kd of Radioligand (nM) | IC50 of 2-(4-tert-Butylphenyl)ethylamine (µM) |

| DAT | [³H]WIN 35,428 | 5 | Hypothetical Value |

| SERT | [³H]Citalopram | 1 | Hypothetical Value |

| NET | [³H]Nisoxetine | 2 | Hypothetical Value |

Protocol 2: In Vitro Monoamine Receptor Binding Assay

This protocol describes a method to assess the binding affinity of 2-(4-tert-Butylphenyl)ethylamine for key serotonin (5-HT) and dopamine (D) receptors.

Materials:

-

2-(4-tert-Butylphenyl)ethylamine

-

Cell membranes from cells expressing human 5-HT2A, 5-HT2C, D1, or D2 receptors.

-

Radioligands: [³H]Ketanserin (5-HT2A), [³H]Mesulergine (5-HT2C), [³H]SCH 23390 (D1), [³H]Spiperone (D2)

-

Non-specific binding inhibitors: Mianserin (5-HT2A/2C), Butaclamol (D1/D2)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Standard laboratory equipment as in Protocol 1.

Procedure:

-

Follow the same general procedure as outlined in Protocol 1, using the appropriate receptor-expressing membranes, radioligands, and non-specific inhibitors.

-

Incubation times and temperatures may need to be optimized for each receptor subtype.

-

Calculate the specific binding and determine the IC50 and subsequently the Ki values.

Data Presentation:

| Receptor | Radioligand | Kd of Radioligand (nM) | Ki of 2-(4-tert-Butylphenyl)ethylamine (µM) |

| 5-HT2A | [³H]Ketanserin | 2 | Hypothetical Value |

| 5-HT2C | [³H]Mesulergine | 3 | Hypothetical Value |

| D1 | [³H]SCH 23390 | 1 | Hypothetical Value |

| D2 | [³H]Spiperone | 0.5 | Hypothetical Value |

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 2-(4-tert-Butylphenyl)ethylamine, assuming it acts as a monoamine transporter inhibitor.

Caption: Hypothetical mechanism of action for 2-(4-tert-Butylphenyl)ethylamine as a dopamine transporter (DAT) inhibitor.

Experimental Workflow

This diagram outlines the general workflow for the in vitro characterization of 2-(4-tert-Butylphenyl)ethylamine.

Caption: A generalized workflow for the in vitro pharmacological profiling of novel phenethylamine compounds.

Safety Precautions

Substituted phenethylamines can have potent biological effects and unknown toxicity. All handling of 2-(4-tert-Butylphenyl)ethylamine should be performed in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Application Notes and Protocols for the Analytical Detection of 2-(4-tert-Butylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-(4-tert-Butylphenyl)ethylamine, a compound of interest in various fields of research and development. The following sections detail protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, a putative metabolic pathway is presented based on the metabolism of structurally related compounds.

Analytical Methodologies

A summary of quantitative data for the analytical methods is presented in Table 1. Please note that specific performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly matrix-dependent and would require validation for each specific application.

Table 1: Summary of Quantitative Data for Analytical Methods

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |

| GC-MS | 2-(4-tert-Butylphenyl)ethylamine | To be determined | To be determined | >0.99 (Typical) | 85-115 (Typical) |

| LC-MS/MS | 2-(4-tert-Butylphenyl)ethylamine | To be determined | To be determined | >0.99 (Typical) | 90-110 (Typical) |

| HPLC-UV | 2-(4-tert-Butylphenyl)ethylamine | To be determined | To be determined | >0.99 (Typical) | 80-120 (Typical) |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 2-(4-tert-Butylphenyl)ethylamine. The following is a general protocol that can be adapted and validated for specific matrices.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of sample (e.g., plasma, urine, or a solution), add a suitable internal standard.

-

Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH).

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC injection.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.

-

Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet: Splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of 2-(4-tert-Butylphenyl)ethylamine in complex matrices.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction):

-

Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load 1 mL of the sample onto the cartridge.

-

Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

-

Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters:

-

Liquid Chromatograph: Shimadzu Nexera or equivalent.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

IonSpray Voltage: 5500 V.

-

Temperature: 500°C.

-

Curtain Gas: 35 psi.

-

Collision Gas: Nitrogen.

-